6-Chloro-2-fluoro-1,3-benzothiazole

Physicochemical property ADME prediction Isomer differentiation

Acquire 6-Chloro-2-fluoro-1,3-benzothiazole (57356-69-1) for dual‑vector library synthesis. The 2‑fluoro substituent provides rapid, clean SNAr displacement (kinetically preferred over 2‑Cl), while the 6‑chloro handle is stable to SNAr conditions and undergoes efficient Pd‑catalyzed cross‑coupling. This orthogonal reactivity installs C‑2 amine/thiol diversity first, then C‑6 aryl/heteroaryl elaboration without protecting‑group manipulation. Critically, the 6‑chloro group is already installed and correlates with sub‑micromolar antiproliferative activity (Capan‑1 IC₅₀ 0.6 µM, NCI‑H460 0.9 µM), eliminating a late‑stage chlorination step. ¹⁹F NMR distinguishes it from the commercially prevalent 2‑chloro‑6‑fluoro isomer (399‑74‑6). Expect for 1 g–25 g quantities; contact suppliers for bulk quotes.

Molecular Formula C7H3ClFNS
Molecular Weight 187.62 g/mol
Cat. No. B13935393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-fluoro-1,3-benzothiazole
Molecular FormulaC7H3ClFNS
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)SC(=N2)F
InChIInChI=1S/C7H3ClFNS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
InChIKeyADXVKAKYYJWDOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-fluoro-1,3-benzothiazole (CAS 57356-69-1): Core Identity and Positional Isomer Differentiation for Procurement Decisions


6-Chloro-2-fluoro-1,3-benzothiazole (C₇H₃ClFNS, MW 187.62) is a dihalogenated benzothiazole building block bearing a fluorine atom at the 2-position and a chlorine atom at the 6-position of the bicyclic ring system . This specific regiochemical arrangement is critical to distinguish from its positional isomer 2-chloro-6-fluorobenzothiazole (CAS 399-74-6), which is commercially more prevalent and bears reversed halogen substitution [1]. The 2-fluoro substituent confers enhanced reactivity toward nucleophilic aromatic substitution (SNAr) relative to the 2-chloro or 2-bromo analogs, as documented in mechanistic studies of 2-halobenzothiazole reactivity [2], while the 6-chloro substituent provides a competent leaving group for Pd-catalyzed cross-coupling reactions typically orthogonal to C–F bond activation conditions.

Why 6-Chloro-2-fluoro-1,3-benzothiazole Cannot Be Replaced by Its Positional Isomer or Mono-Halogenated Analogs


The regiochemical identity of halogen substituents on the benzothiazole scaffold dictates orthogonal reactivity profiles in multi-step synthetic sequences. The 2-fluoro group undergoes SNAr with nucleophiles at rates significantly exceeding those of the corresponding 2-chloro or 2-bromo derivatives, a difference quantified in kinetic studies on 2-halobenzothiazoles [1]. Conversely, the 6-chloro substituent participates efficiently in Pd(0)-catalyzed Suzuki–Miyaura and related cross-couplings under conditions where the C–F bond remains inert, enabling sequential, site-selective functionalization [2]. The positional isomer 2-chloro-6-fluorobenzothiazole, a widely available commercial alternative (TCI C2607, mp 91–95 °C), exhibits reversed reactivity: cross-coupling occurs preferentially at the 2-position while the 6-fluoro group resists nucleophilic displacement, fundamentally altering the accessible chemical space in library synthesis [3]. Mono-halogenated analogs such as 2-fluorobenzothiazole or 6-chlorobenzothiazole lack the dual-vector derivatization capability that defines the value of the 6-chloro-2-fluoro scaffold.

Quantitative Differentiation Evidence for 6-Chloro-2-fluoro-1,3-benzothiazole vs. Closest Analogs


Computed Lipophilicity (LogP) Divergence Between 6-Chloro-2-fluoro-1,3-benzothiazole and Its 2-Chloro-6-fluoro Isomer

The computed partition coefficient (LogP) for 6-chloro-2-fluoro-1,3-benzothiazole (CAS 57356-69-1) is reported as 3.0 [1]. This value distinguishes the compound from its positional isomer 2-chloro-6-fluorobenzothiazole (CAS 399-74-6), which exhibits a computed LogP of approximately 2.5–2.8 based on consensus in silico predictions. The ~0.2–0.5 LogP unit difference, while modest, reflects the distinct electronic distribution arising from reversed halogen placement on the benzothiazole core and may affect passive membrane permeability and chromatographic retention behavior during purification.

Physicochemical property ADME prediction Isomer differentiation

¹⁹F and ¹H NMR Spectroscopic Fingerprints Enable Unambiguous Discrimination of 6-Chloro-2-fluoro-1,3-benzothiazole from All Other 6-Substituted 2-Fluorobenzothiazole Analogs

A comprehensive NMR study of five 2-fluorobenzothiazoles bearing different 6-substituents (Me, H, F, Cl, NO₂) reported the full assignment of ¹H and ¹⁹F chemical shifts and coupling constants [1]. The 6-chloro derivative (i.e., 6-chloro-2-fluoro-1,3-benzothiazole) displays a distinctive ¹⁹F chemical shift and a characteristic ¹H coupling pattern within the aromatic region that differs from the 2,6-difluoro analog (J₂₆ = 10.4 Hz, a notably large cross-ring coupling) and from the 6-nitro and 6-methyl analogs. These spectroscopic signatures provide an orthogonal identity confirmation method beyond melting point or chromatographic retention, enabling laboratories to verify they have received the correct positional isomer rather than the commercially more common 2-chloro-6-fluorobenzothiazole.

Structural authentication NMR spectroscopy Quality control

Orthogonal Leaving Group Strategy: C-2 Fluoro Enables SNAr While C-6 Chloro Enables Pd-Catalyzed Cross-Coupling in 2,6-Dihalobenzothiazole Scaffolds

The 2-fluoro substituent in 2-fluorobenzothiazoles serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), with kinetic studies on 2-halobenzothiazoles establishing the reactivity order F ≫ Cl > Br for methoxy- and thiophenoxy-dehalogenation [1]. Complementarily, microwave-promoted Suzuki–Miyaura coupling of 2,6-dichlorobenzothiazole with arylboronic acids proceeds with high regioselectivity at the 2-position, leaving the 6-chloro substituent intact and producing 2-aryl-6-chlorobenzothiazoles efficiently [2]. Extrapolating this well-established reactivity pattern to 6-chloro-2-fluoro-1,3-benzothiazole, the 2-fluoro group is expected to react preferentially with nucleophiles (amines, thiols, alkoxides) under mild SNAr conditions, while the 6-chloro group can subsequently or orthogonally participate in Pd(0)-catalyzed cross-couplings, enabling a programmable, sequential two-vector derivatization strategy not available with mono-halogenated or symmetrically dihalogenated benzothiazoles.

Orthogonal reactivity Sequential derivatization Medicinal chemistry library synthesis

Computed Physicochemical Properties as Procurement Identity Cross-Checks Against the 2-Chloro-6-fluoro Isomer

The computed density and boiling point for 6-chloro-2-fluoro-1,3-benzothiazole (CAS 57356-69-1) are reported as 1.533 g/cm³ and 286.7 °C (at 760 mmHg), respectively, with a flash point of 127.2 °C . These computed values complement the experimentally measured properties of the positional isomer 2-chloro-6-fluorobenzothiazole (CAS 399-74-6), which is a crystalline solid with a measured melting point of 91.0–95.0 °C and a predicted boiling point of 253.0 ± 13.0 °C, density 1.532 ± 0.06 g/cm³ [1][2]. The distinct melting behavior—the isomer is a well-characterized solid, whereas the target compound's melting point is less commonly reported but expected to differ—combined with the ~34 °C higher predicted boiling point for the target, provides multiple orthogonal identity verification points for procurement acceptance testing.

Procurement quality assurance Physicochemical identity verification Isomer confirmation

Antiproliferative SAR: 6-Chloro Substitution on Benzothiazole Scaffolds Produces Low-Micromolar to Sub-Micromolar Potency in Cancer Cell Lines

In a mechanochemical synthesis and biological profiling study of 2-hydrazone-bridged benzothiazole derivatives, the 6-chloro substituted compound 38 (6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole) exhibited IC₅₀ values of 0.6 µM against pancreatic adenocarcinoma (Capan-1) and 0.9 µM against non-small cell lung cancer (NCI-H460), outperforming the reference drug etoposide in these cell lines [1]. The structure–activity relationship analysis revealed that the 6-chloro substituent contributed to consistently strong antiproliferative effects, while replacement by a 6-methoxy group (derivatives 45–52) yielded broader but generally less potent activity (IC₅₀ range 1.3–12.8 µM across eight cell lines) [1]. This SAR trend supports the selection of 6-chloro-2-fluoro-1,3-benzothiazole as a privileged starting scaffold for anticancer library synthesis, where the 6-chloro group is retained for biological activity and the 2-fluoro position is diversified via SNAr.

Anticancer activity Structure–activity relationship Medicinal chemistry

Evidence-Based Application Scenarios for 6-Chloro-2-fluoro-1,3-benzothiazole Procurement and Use


Sequential Dual-Vector Derivatization in Parallel Medicinal Chemistry Libraries

The orthogonal reactivity of 6-chloro-2-fluoro-1,3-benzothiazole—SNAr at C-2 (fluoro displacement by amines, thiols, or alkoxides) followed by Suzuki–Miyaura cross-coupling at C-6 (chloro displacement by aryl/heteroaryl boronic acids)—enables construction of 2,6-diversified benzothiazole libraries in two synthetic steps without protecting group manipulation [1][2]. This strategy is directly supported by the regioselective Suzuki coupling precedent established with 2,6-dichlorobenzothiazole (isolated yields 75–92%) and the documented kinetic preference for fluoro over chloro as an SNAr leaving group on the benzothiazole 2-position [1][2]. Procurement of this scaffold is preferred over the 2-chloro-6-fluoro isomer for programs where amine or thiol diversity is prioritized at the 2-position, as the 2-fluoro group provides faster and cleaner SNAr kinetics.

Anticancer Lead Generation Scaffold with Evidence-Based 6-Chloro Retention

Benzothiazole derivatives retaining the 6-chloro substituent have demonstrated sub-micromolar antiproliferative activity in pancreatic (Capan-1, IC₅₀ = 0.6 µM) and non-small cell lung cancer (NCI-H460, IC₅₀ = 0.9 µM) cell lines, outperforming 6-methoxy analogs by approximately 2-fold [3]. 6-Chloro-2-fluoro-1,3-benzothiazole serves as the ideal starting point for such programs because the 6-chloro group—proven beneficial for potency—is already installed, while the 2-fluoro group provides a reactive handle for introducing structural diversity at the position most commonly varied in benzothiazole-based kinase inhibitor and antitubulin programs. This avoids the need for a separate 6-chlorination step that would be required if starting from 2-fluorobenzothiazole.

NMR-Based Identity Verification Protocol for Isomer-Specific Procurement Acceptance

The ¹⁹F and ¹H NMR chemical shift and coupling constant data published for the 6-chloro-2-fluoro-1,3-benzothiazole scaffold provide a definitive spectroscopic fingerprint for identity confirmation [4]. Procurement acceptance testing protocols can incorporate ¹⁹F NMR (a single resonance in the 2-fluorobenzothiazole region, distinct from the 6-fluoro isomer) and ¹H NMR aromatic pattern matching against the published data to unambiguously verify that the delivered material is the 6-chloro-2-fluoro isomer rather than the commercially more common 2-chloro-6-fluorobenzothiazole, which is available from multiple vendors (e.g., TCI C2607) and could be mistakenly supplied. This analytical safeguard is essential for SAR integrity in regulated medicinal chemistry environments.

Pre-ADME Filtering Using Computed LogP for Library Candidate Prioritization

The computed LogP of 3.0 for 6-chloro-2-fluoro-1,3-benzothiazole places it within a favorable lipophilicity range for oral bioavailability prediction (typically LogP 1–5 for CNS and non-CNS oral drug candidates) [5]. When planning a library synthesis campaign, computational prioritization of building blocks based on predicted ADME properties is standard practice. The LogP value of this scaffold, combined with its MW of 187.62 and PSA of 41.13 Ų, meets common lead-likeness criteria, supporting its selection over analogs with higher or lower LogP values that may introduce undesirable pharmacokinetic liabilities in downstream candidates.

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